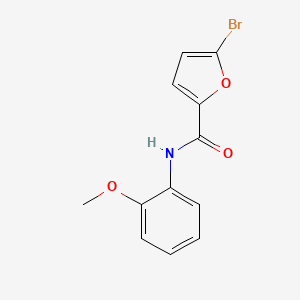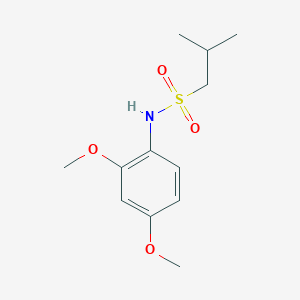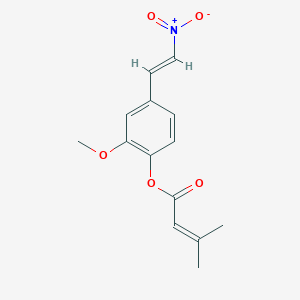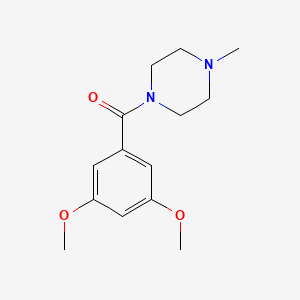
5-bromo-N-(2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-methoxyphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a furan derivative that has demonstrated promising results in various studies, making it a popular choice for researchers in the field.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth, oxidative stress, and inflammation. It has also been found to modulate ion channels and receptors in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Anticancer Properties: this compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neuroprotective Effects: this compound can protect neurons from damage caused by oxidative stress and inflammation.
3. Vasodilatory Effects: this compound has been found to have vasodilatory effects, which can help to lower blood pressure and improve blood flow.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potent anticancer and neuroprotective properties, as well as its ability to modulate ion channels and receptors in neurons. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-bromo-N-(2-methoxyphenyl)-2-furamide, including:
1. Development of Novel Anticancer Drugs: Further studies are needed to explore the potential of this compound as a lead compound for the development of novel anticancer drugs.
2. Neurological Disorders: Research is needed to investigate the potential of this compound as a treatment for neurological disorders such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: Further studies are needed to explore the potential of this compound as a treatment for cardiovascular diseases such as hypertension and thrombosis.
4. Structure-Activity Relationship Studies: Further studies are needed to explore the structure-activity relationship of this compound and its derivatives, in order to identify more potent and selective compounds for various applications.
5. Toxicity Studies: Further studies are needed to investigate the potential toxicity of this compound at different concentrations and in different cell types, in order to ensure its safety for use in various applications.
Conclusion:
In conclusion, this compound is a promising compound with potent anticancer and neuroprotective properties. Its mechanism of action is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth, oxidative stress, and inflammation. While it has several advantages for use in lab experiments, its potential toxicity and limited solubility in water are limitations that need to be addressed. Further research is needed to explore the potential of this compound for various applications and to identify more potent and selective compounds for future use.
Synthesis Methods
The synthesis of 5-bromo-N-(2-methoxyphenyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
5-bromo-N-(2-methoxyphenyl)-2-furamide has been used in a variety of scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines.
2. Neurological Research: this compound has been shown to have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: this compound has been found to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. It has also been shown to have antiplatelet activity, which can prevent the formation of blood clots.
properties
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSYHDXBHYTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632815.png)
![(3aR*,9bR*)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632826.png)
![2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5632834.png)


![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5632853.png)
![N,1,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5632860.png)
![1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5632861.png)
![N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine](/img/structure/B5632865.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)

![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)
![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)